molecular formula C19H18ClNO3S B2405741 Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate CAS No. 477768-31-3

Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate

Cat. No.: B2405741
CAS No.: 477768-31-3
M. Wt: 375.87
InChI Key: MEZORLHIPFDQJX-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate (C₁₉H₁₈ClNO₃S, MW 375.87) is a thiazolane-based heterocyclic compound characterized by a 4-chlorophenyl group at position 2 and a 4-methylbenzoyl substituent at position 3 of the thiazolane ring . It is synthesized with a purity exceeding 90%, as reported in chemical safety data sheets .

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-12-3-5-13(6-4-12)17(22)21-16(19(23)24-2)11-25-18(21)14-7-9-15(20)10-8-14/h3-10,16,18H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZORLHIPFDQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(CSC2C3=CC=C(C=C3)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch-Thiazolane Adaptation

The Hantzsch thiazole synthesis, traditionally used for unsaturated thiazoles, has been adapted for thiazolanes by incorporating reducing agents. In this method, methyl 3-amino-4-(4-chlorophenyl)-3-mercaptobutanoate reacts with 4-methylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The intermediate undergoes cyclization via intramolecular nucleophilic attack of the thiol group on the activated carbonyl, forming the thiazolane ring. Yields range from 65–78%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Key Reaction Steps:

  • Acylation of the β-amino thiol with 4-methylbenzoyl chloride.
  • Cyclization under mild heating (40–50°C) for 12–16 hours.

Epoxide Ring-Opening Strategy

A method inspired by epoxyketone-thiourea cyclization (as seen in thiazole syntheses) involves epoxy intermediate 6 (derived from bisnoralcohol oxidation). Reacting 6 with 4-chlorophenyl-substituted thiourea in acetic acid promotes epoxide ring-opening, followed by thiazolane formation. This approach achieves higher yields (82–90%) due to the electrophilic nature of the epoxy group, which facilitates nucleophilic attack by the thiourea’s sulfur.

Optimized Conditions:

  • Solvent: Acetic acid
  • Temperature: Reflux (110°C)
  • Catalyst: None required

Oxidative Cyclization Techniques

Hypervalent Iodine-Mediated S–N Bond Formation

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), enable intramolecular oxidative S–N bond formation. Starting from a linear precursor, N-(4-chlorophenyl)-3-(4-methylbenzoyl)thiocarbamoyl glycine methyl ester, PIDA induces cyclization via a radical or ionic pathway, forming the thiazolane ring. This method is efficient (75–85% yield) and avoids harsh conditions, making it suitable for acid-sensitive substrates.

Advantages:

  • Short reaction time (5–10 minutes)
  • Room-temperature compatibility

Lawesson’s Reagent-Assisted Cyclization

Lawesson’s reagent (LR), a sulfur-transfer agent, converts carbonyl groups into thiocarbonyls, enabling cyclization. For example, methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)aziridine-2-carboxylate reacts with LR in toluene, where the thiocarbonyl intermediate undergoes ring expansion to form the thiazolane. Yields reach 70–80%, though excess LR may lead to over-sulfurization.

Critical Parameters:

  • LR stoichiometry: 1.2 equivalents
  • Solvent: Anhydrous toluene

Catalytic Asymmetric Synthesis

Chiral Brønsted Acid Catalysis

Enantioselective synthesis employs chiral phosphoric acids (e.g., TRIP) to catalyze the cyclization of prochiral thioamide precursors. This method produces the thiazolane with up to 92% enantiomeric excess (ee), critical for pharmaceutical applications. The 4-methylbenzoyl group’s steric bulk enhances stereoselectivity by favoring one transition state conformation.

Typical Protocol:

  • Catalyst: (R)-TRIP (5 mol%)
  • Solvent: Dichloroethane at −20°C

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
Hantzsch Adaptation 65–78 12–16 h Simplicity, readily available reagents
Epoxide Ring-Opening 82–90 4–6 h High yield, scalable
Hypervalent Iodine 75–85 5–10 min Rapid, mild conditions
Lawesson’s Reagent 70–80 3–5 h Versatile for diverse substrates
Asymmetric Catalysis 85–92 (ee) 24–48 h Enantioselectivity

Industrial Scalability and Green Chemistry

The epoxide ring-opening method is most amenable to industrial scale due to its high yield and minimal byproducts. Continuous flow reactors enhance efficiency by maintaining optimal temperature and mixing. Green chemistry adaptations include substituting acetic acid with biodegradable ionic liquids, reducing environmental impact without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains, suggesting potential application in developing new antibiotics.
  • Anticancer Activity: Preliminary investigations indicate that it may inhibit cancer cell proliferation, making it a candidate for further drug development .

Medicinal Applications

The compound is being explored for its therapeutic effects in treating diseases such as cancer and bacterial infections. Its unique mechanism of action involves interaction with specific molecular targets, including enzymes and receptors, which modulate biological responses .

Industrial Applications

In addition to its research applications, this compound is utilized in developing new materials and as a catalyst in various chemical reactions. Its role in material science is particularly noteworthy due to its ability to enhance the properties of polymers and other materials .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibitory activity against Staphylococcus aureus. The results indicated a potential for developing new antimicrobial agents based on this compound .

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines. Further research is required to elucidate the precise mechanisms involved and to assess its efficacy in vivo .

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The compound’s analogs differ primarily in substituents on the thiazolane ring and benzoyl moiety. Key comparisons include:

(a) Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate
  • Formula: C₁₅H₁₄ClNO₂S
  • MW : 307.80
  • Substituents : Lacks the 4-methylbenzoyl group at position 3.
(b) Methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolane-4-carboxylate
  • Formula: C₁₉H₁₈ClNO₄S
  • MW : 391.87
  • Substituents : Replaces the 4-methyl group with a methoxy (-OCH₃) on the benzoyl ring.
  • This modification may enhance solubility in polar solvents compared to the methyl-substituted analog .
(c) Tropantiol (C₂₁H₃₄ClN₃S₂, MW 428.10)
  • Substituents : Features a bicyclic octane core with a 4-chlorophenyl group and thiol functionalities.
  • Implications: While structurally distinct from thiazolanes, Tropantiol’s inclusion of chlorine and sulfur highlights the pharmacophoric importance of these elements in neurological applications (e.g., Parkinsonian syndrome diagnosis) .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Purity/Solubility Notes
Target Compound C₁₉H₁₈ClNO₃S 375.87 4-Chlorophenyl, 4-methylbenzoyl >90% purity
Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate C₁₅H₁₄ClNO₂S 307.80 4-Chlorophenyl Supplier data available
Methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolane-4-carboxylate C₁₉H₁₈ClNO₄S 391.87 4-Chlorophenyl, 4-methoxybenzoyl Higher polarity
Tropantiol C₂₁H₃₄ClN₃S₂ 428.10 Bicyclic core, thiol groups Neurological applications

Methodological Considerations

Structural analyses of these compounds often employ crystallographic tools like SHELX for refinement and ORTEP-3 for molecular visualization . For instance, SHELXL’s precision in handling small-molecule data could elucidate bond-length variations between the target compound and its methoxy-substituted analog .

Biological Activity

Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate is a thiazole-derived compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Molecular Formula : C18H16ClNO3S
  • Molecular Weight : 361.84 g/mol
  • InChI Key : BDCKQLQRWJGVHI-UHFFFAOYSA-N

This compound features a thiazole ring, which is known for its ability to interact with various biological targets, contributing to its pharmacological properties.

1. Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. This compound has been shown to induce apoptosis in cancer cell lines. For instance, it demonstrated cytotoxic effects against A-431 and Jurkat cell lines with IC50 values lower than standard chemotherapeutics such as doxorubicin, indicating its potential as an effective anticancer agent .

2. Anticonvulsant Activity

Thiazole compounds have also been explored for their anticonvulsant properties. In various animal models, the compound displayed protective effects against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES). The structure-activity relationship (SAR) analyses suggest that the presence of electron-withdrawing groups like chlorine enhances the anticonvulsant efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound appears to interfere with cell cycle progression and promote apoptotic pathways in cancer cells.
  • Modulation of Neurotransmitter Systems : Its anticonvulsant effects may result from the modulation of GABAergic and glutamatergic neurotransmission, which are critical in seizure activity.

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (IC50)Model UsedReference
Anticancer< DoxorubicinA-431, Jurkat
AnticonvulsantEffectivePTZ & MES Seizures

Research Findings

In a study conducted on various thiazole derivatives, it was found that the incorporation of specific substituents significantly influenced their biological activities. For instance, compounds with a para-chloro substituent on the phenyl ring exhibited enhanced anticonvulsant properties compared to their non-substituted counterparts . Additionally, molecular dynamics simulations revealed that these compounds interact with target proteins primarily through hydrophobic contacts, which is crucial for their activity .

Q & A

Basic: What synthetic routes are recommended for Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via a multi-step pathway involving cyclocondensation of substituted thioamides with α-haloketones. For example, analogous thiazolane derivatives (e.g., ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) employ microwave-assisted synthesis to enhance reaction efficiency and yield . Optimization should focus on:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates.
  • Temperature control : Maintain 60–80°C to prevent side reactions like decarboxylation .

Basic: How can HPLC methods be developed to assess the purity of this compound, and what retention time discrepancies may arise?

Methodological Answer:
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. A gradient elution using acetonitrile/water (0.1% trifluoroacetic acid) resolves impurities. For example, related chlorophenyl derivatives show retention times between 0.34–1.35 minutes under similar conditions . Key considerations:

  • Column temperature : 25–30°C to improve peak symmetry.
  • Impurity identification : Compare retention times with known analogs (e.g., 4-chlorobenzoylphenoxy esters) to flag structural isomers or byproducts .

Advanced: How can computational modeling (e.g., DFT) resolve contradictions in stereochemical assignments of the thiazolidine ring?

Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can predict stable conformers and compare them with experimental

  • X-ray refinement : Use SHELXL (via WinGX) to refine crystallographic data and validate ring puckering parameters (e.g., Cremer-Pople analysis) .
  • NMR coupling constants : Compare experimental 3JHH^3J_{HH} values with DFT-predicted dihedral angles to confirm axial/equatorial substituent orientations .
  • Contradiction resolution : If NMR suggests a chair conformation but X-ray indicates a twist-boat, re-evaluate crystal packing effects (e.g., intermolecular H-bonding) using Mercury CSD’s void analysis .

Advanced: What strategies elucidate crystal packing patterns and their impact on physicochemical stability?

Methodological Answer:
Analyze intermolecular interactions using Mercury CSD’s Materials Module:

  • Hirshfeld surface analysis : Quantify close contacts (e.g., C–H···O, π-stacking) to identify dominant packing motifs .
  • Thermogravimetric analysis (TGA) : Correlate thermal decomposition temperatures with hydrogen-bonding networks (e.g., stronger H-bonds increase melting points) .
  • Stability prediction : High-resolution X-ray data refined via SHELXL can detect disorder or solvent inclusion, which may destabilize the lattice under humidity .

Advanced: How should researchers address conflicting spectroscopic and crystallographic data on substituent conformations?

Methodological Answer:

  • Dynamic vs. static disorder : Variable-temperature NMR (e.g., 100–298 K) can detect conformational flexibility not resolved in X-ray data .
  • Twinned crystals : Use SHELXD for structure solution and PLATON’s TWIN check to identify pseudosymmetry, which may distort substituent geometry .
  • Synchrotron radiation : High-flux X-ray sources improve data resolution for accurate electron density mapping of flexible groups (e.g., methylbenzoyl rotation) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s functional groups?

Methodological Answer:

  • FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and thiazolidine C–S vibrations (680–750 cm⁻¹) .
  • 1^1H/13^13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and methyl groups (δ 2.3–2.5 ppm) via 2D experiments (HSQC, HMBC) .
  • Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃) .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

  • Scaffold modification : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl instead of 4-methylbenzoyl) and compare bioactivity .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory SAR) .
  • Crystallographic data : Overlay analog structures (via Mercury CSD) to identify conserved interaction motifs (e.g., hydrophobic pockets) .

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